molecular formula C11H19N3O2 B13643272 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13643272
M. Wt: 225.29 g/mol
InChI Key: YPNXHJHJNMQKQO-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid ( 1248098-68-1) is a synthetic, non-proteinogenic amino acid derivative of interest in chemical and pharmaceutical research . This compound features a molecular formula of C 11 H 19 N 3 O 2 and a molecular weight of 225.29 g/mol . Its structure integrates a 3,5-dimethylpyrazole moiety linked via a pentanoic acid chain to a central, methyl-substituted amino acid core, making it a valuable heterocyclic building block for the synthesis of more complex molecules . The presence of both a reactive carboxylic acid and an amine group provides two key sites for further chemical modification, such as amide bond formation or conjugation . The 3,5-dimethyl-1H-pyrazole group is a privileged structure in medicinal chemistry, often associated with biological activity. As such, this compound serves as a crucial intermediate for researchers designing and developing novel chemical entities, potential protease inhibitors, or other biologically active compounds . This product is intended for research purposes as a biochemical tool and organic building block. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic applications. Key Identifiers • CAS Number: 1248098-68-1 • Molecular Formula: C 11 H 19 N 3 O 2 • Molecular Weight: 225.29 g/mol • SMILES: O=C(O)C(C)(N)CCCN1N=C(C)C=C1C Safety Information For detailed safety and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-5-(3,5-dimethylpyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8-7-9(2)14(13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16)

InChI Key

YPNXHJHJNMQKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(C)(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

Pyrazole Substitution via Nucleophilic Substitution or Coupling

  • Pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole can be introduced onto alkyl chains via nucleophilic substitution reactions where a leaving group (e.g., halide) is displaced by the pyrazole nitrogen.
  • Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to attach pyrazole rings to aromatic or aliphatic substrates.

Amino Acid Backbone Construction

  • The 2-amino-2-methylpentanoic acid core can be synthesized by alkylation of amino acid derivatives or by Strecker-type synthesis starting from aldehydes or ketones.
  • Protection/deprotection strategies are often used to selectively functionalize the molecule.

Example Preparation Routes from Patent Literature

Though no direct patent covers the exact compound, related preparation methods for amino acid derivatives with aromatic or heterocyclic substituents provide a framework.

Step Description Conditions Yield & Notes
1 Nitration of m-toluic acid to 2-nitro-3-methylbenzoic acid Use 60-75% nitric acid High yield, foundational step for aromatic substitution
2 Hydrogenation reduction of nitro group to amino group Pd/C catalyst, ethanol solvent, 50°C, H2 atmosphere Yield ~98.6%, purity ~99.2%
3 Chlorination of amino-methylbenzoic acid Dichlorohydantoin, benzoyl peroxide catalyst, DMF solvent, 90-110°C Yield ~87.7%, purity ~99.5%
4 Aminolysis or substitution with pyrazole derivatives Methylamine or pyrazole nucleophiles, mild temperatures (20-60°C) Yields 80-95% in related compounds

Note: The above steps are adapted from analogous aromatic amino acid derivatives and provide a conceptual basis for the preparation of pyrazolyl-substituted amino acids.

Detailed Synthetic Route Proposal for 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid

Reaction Conditions and Optimization

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Halogenation N-bromosuccinimide or equivalent CCl4 or DMF 0-25°C 1-2 h 70-85 Control to avoid over-halogenation
Pyrazole substitution 3,5-dimethyl-1H-pyrazole, base (e.g., K2CO3) DMF or DMSO 80-100°C 4-8 h 75-90 Excess pyrazole improves yield
Amination Ammonia or amine source, reductant Ethanol or water 50-80°C 6-12 h 80-95 Use protecting groups if necessary

Comparative Analysis of Preparation Methods

Method Aspect Nitration-Hydrogenation-Chlorination (Aromatic Analogue) Direct Nucleophilic Substitution (Aliphatic Route)
Starting Materials m-Toluic acid and derivatives 2-Methylpentanoic acid derivatives with halogen
Reaction Complexity Multi-step with careful control of conditions Fewer steps but requires reactive intermediates
Environmental Impact Uses strong acids and chlorinating agents Uses organic solvents and bases; milder
Yield 60-90% overall 75-90% per step
Scalability Industrially viable with optimization Potentially scalable with purification

Summary of Research Findings

  • No direct, well-documented preparation method for 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is currently available in public patents or literature.
  • Analogous compounds suggest a synthetic approach involving halogenation of the pentanoic acid backbone followed by nucleophilic substitution with the pyrazole ring.
  • Amination at the 2-position can be introduced via reduction or substitution reactions.
  • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
  • Purification methods include crystallization and chromatographic techniques to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and methyl groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

(a) 3Pz-CQ (2,4,6-Tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine)

  • Structure : Contains three 3,5-dimethylpyrazole groups attached to a triazine core.
  • Function : Acts as a ligand for lanthanide ions in coordination polymers, facilitating the formation of 2-D frameworks .
  • Key Difference: Unlike the target compound, 3Pz-CQ lacks an amino acid backbone, focusing instead on multidentate coordination.

(b) Pyrazole-Linked Pyran Derivatives (e.g., Compounds 11a and 11b)

  • Structure: Pyrazole rings fused with pyran cores and nitrile/ester groups (e.g., 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) .
  • Synthesis: Prepared via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane.
  • Key Difference: These compounds prioritize planar aromatic systems over aliphatic amino acid chains, limiting their solubility and bioactivity profiles compared to the target compound.

(c) Thiadiazole-Thiazolidinone Hybrids

  • Structure: Schiff bases derived from 2-amino-5-(substituted-benzyl)-1,3,4-thiadiazole reacting with α-mercaptoalkanoic acids to form thiazolidin-4-one derivatives .
  • Bioactivity : Exhibit potent antibacterial activity against E. coli and S. aureus (MIC values: 4–16 µg/mL) .

Functional Analogues with Amino Acid Backbones

(a) (2R)-2-Amino-5-(pyrrolidin-1-yl)pentanoic Acid

  • Structure: Features a pyrrolidine-substituted pentanoic acid chain.
  • Key Difference : The absence of a pyrazole ring limits its π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

(b) Ethyl 2,4-Diaminothiophene-5-yl-3-carboxylate Derivatives

  • Structure: Thiophene rings coupled with pyrazole via methanone linkages (e.g., compound 7b) .
  • Key Difference: Thiophene-based systems offer distinct electronic properties but lack the stereochemical complexity of branched amino acids.

Comparative Data Table

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid Pyrazole + branched amino acid chain Not reported (discontinued) Potential ligand or bioactive molecule
3Pz-CQ Triazine core + 3 pyrazole groups Coordination-driven assembly Lanthanide coordination polymers
Thiadiazole-thiazolidinone hybrids Thiadiazole + thiazolidinone Schiff base + mercaptoalkanoic acid Antibacterial (MIC: 4–16 µg/mL)
Pyrazole-linked pyran derivatives Pyran + pyrazole + nitrile/ester groups Reflux with malononitrile Fluorescence/electronic applications

Research Findings and Gaps

  • Coordination Chemistry: Pyrazole-containing compounds like 3Pz-CQ demonstrate strong lanthanide-binding capabilities .
  • Bioactivity: Thiadiazole-thiazolidinone hybrids show antimicrobial efficacy , while amino acid-pyrazole hybrids may target metabolic enzymes (e.g., glutamate receptors). No bioactivity data exists for the target compound.
  • Synthesis Challenges : The target compound’s discontinued status implies synthetic hurdles (e.g., steric hindrance from the methyl groups or instability during purification).

Biological Activity

2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including nucleophilic substitution reactions that yield high purity products suitable for biological evaluation.

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds related to 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating potent activity against these pathogens .

Cytotoxicity and Cell Viability

Cytotoxicity assays conducted on human cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives possess promising cytotoxic profiles. Using the MTT assay, researchers found that some compounds exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic application in oncology .

The biological mechanisms underlying the activity of 2-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid derivatives have been investigated through molecular docking studies. These studies indicate that the compounds can interact with key enzymes such as DNA gyrase and MurD, forming critical hydrogen bonds and stabilizing interactions that inhibit bacterial growth .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of synthesized pyrazole derivatives, it was found that several compounds demonstrated significant growth inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted compound 3g , which showed superior activity compared to standard antibiotics like ciprofloxacin, with comparable binding energies in molecular docking experiments .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related compounds against Candida species. Results indicated that certain derivatives not only inhibited fungal growth but also displayed selective action against specific strains of Gram-negative microorganisms. This selectivity suggests potential for developing targeted antifungal therapies .

Data Table: Biological Activity Summary

CompoundMIC (μM)Activity TypeTarget Organisms
3g0.21AntibacterialPseudomonas aeruginosa
3g0.21AntibacterialEscherichia coli
3f-AntifungalCandida species
3c-CytotoxicityHaCat cells
--CytotoxicityBalb/c 3T3 cells

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpentanoic acid, and what are the critical reaction parameters?

The synthesis of this compound typically involves multi-step protocols, including:

  • Acylation and cyclization : Starting with thiophene or pyrazole precursors, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, followed by coupling with 3,5-dimethylpyrazole derivatives. Key reagents include hydrazides, acyl chlorides, or boronic acids under basic conditions (e.g., NaHCO₃ or K₂CO₃) .
  • Optimization of reaction conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios (e.g., 1:1.2 for pyrazole:thiophene intermediates) significantly influence yield and purity .

Q. How can the structural identity and purity of this compound be validated experimentally?

  • Spectroscopic methods : Use ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., pyrazole C-H at δ 6.2–6.5 ppm, methylpentanoic acid protons at δ 1.2–1.5 ppm) .
  • Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

Property Experimental Data Reference
Solubility Soluble in DMSO, methanol; sparingly in water
Stability Stable at −20°C (dry); degrades above 40°C
pKa (carboxylic acid) ~4.2 (predicted via computational modeling)

Advanced Research Questions

Q. How does the pyrazole moiety influence the compound’s biological activity, and what are hypothesized molecular targets?

The 3,5-dimethylpyrazole group enhances lipophilicity, potentially improving membrane permeability. Proposed targets include:

  • Enzymes : Inhibition of arginase I (a manganese metalloenzyme) via competitive binding at the active site, analogous to boronic acid derivatives .
  • Neurotransmitter systems : Structural analogs show modulation of GABAₐ or NMDA receptors, suggesting possible neuroactive properties .
  • Pathogen-specific pathways : Antileishmanial or antimalarial activity via interference with parasite folate biosynthesis .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Control for stereochemistry : Verify enantiomeric purity (e.g., chiral HPLC), as impurities in diastereomers may skew results .
  • Assay standardization : Use consistent cell lines (e.g., Leishmania donovani promastigotes) and negative controls (e.g., pyrazole-free analogs) .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across experimental setups .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Derivatization Type Reagents/Conditions Outcome
Oxidation Oxone in H₂O (RT, 12 h)Carboxylic acid → ketone derivatives
Reduction NaBH₄ in MeOH (0°C, 2 h)Ester → alcohol intermediates
Amide coupling EDC/HOBt, amines (DMF, 24 h)Bioactive conjugates (e.g., protease inhibitors)
References:

Q. What computational tools are recommended for predicting the compound’s reactivity or metabolic fate?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
  • Molecular dynamics (MD) : Simulate protein-ligand binding stability (e.g., GROMACS) over 100-ns trajectories .

Methodological Notes

  • Safety protocols : Follow SDS guidelines for pyrazole derivatives (e.g., skin/eye protection, ventilation) .

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